molecular formula C8H6ClNO3S B078887 1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide CAS No. 13947-21-2

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide

Cat. No.: B078887
CAS No.: 13947-21-2
M. Wt: 231.66 g/mol
InChI Key: RFAHYFCQZDZXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is widely used in scientific research due to its inhibitory effects on neutrophil elastase. This makes it valuable in studies related to inflammation, respiratory diseases, and other conditions where neutrophil elastase plays a critical role . Additionally, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one typically involves the chloromethylation of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a purity of over 97% .

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .

Comparison with Similar Compounds

Uniqueness: 2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is unique due to its specific structure, which allows for selective inhibition of neutrophil elastase. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAHYFCQZDZXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367869
Record name 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13947-21-2
Record name 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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